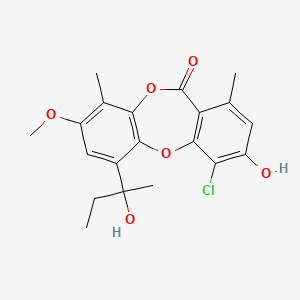![molecular formula C9H8O2 B13825172 5-Hydroxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B13825172.png)
5-Hydroxybicyclo[5.2.0]nona-1,4,6-trien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxybicyclo[5.2.0]nona-1,4,6-trien-3-one is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclo[5.2.0]nonane core with hydroxyl and ketone functional groups, making it an interesting subject for synthetic and mechanistic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxybicyclo[5.2.0]nona-1,4,6-trien-3-one can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile undergo a cycloaddition reaction to form the bicyclic core. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as recrystallization or chromatography to isolate the desired product. The scalability of the reaction and the availability of starting materials are crucial factors in the industrial synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxybicyclo[5.2.0]nona-1,4,6-trien-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the hydroxyl or ketone positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or halides under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ketone group can produce an alcohol .
Applications De Recherche Scientifique
5-Hydroxybicyclo[5.2.0]nona-1,4,6-trien-3-one has several scientific research applications:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential biological activity, such as anti-inflammatory or anticancer properties, is of interest for drug development.
Mécanisme D'action
The mechanism of action of 5-Hydroxybicyclo[5.2.0]nona-1,4,6-trien-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ketone functional groups play a crucial role in these interactions, facilitating binding to active sites or altering the compound’s reactivity. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.3.0]nonane: Another bicyclic compound with a different ring structure.
Bicyclo[3.3.1]nonane: Known for its biological activity and use in asymmetric catalysis.
Bicyclo[4.2.0]octa-1,5,7-triene: A structurally related compound used in synthetic chemistry.
Uniqueness
5-Hydroxybicyclo[5.2.0]nona-1,4,6-trien-3-one is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Propriétés
Formule moléculaire |
C9H8O2 |
|---|---|
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
5-hydroxybicyclo[5.2.0]nona-1,4,6-trien-3-one |
InChI |
InChI=1S/C9H8O2/c10-8-3-6-1-2-7(6)4-9(11)5-8/h3-5,10H,1-2H2 |
Clé InChI |
PWLQRSVAXGPPTL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC(=O)C=C(C=C21)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;hydrate](/img/structure/B13825095.png)
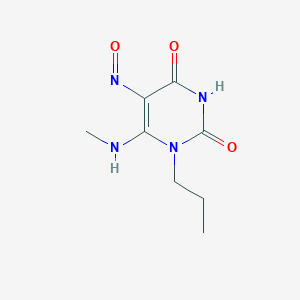
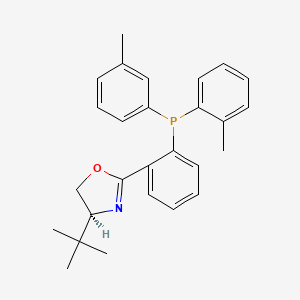
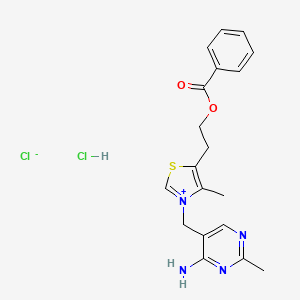
![1-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea](/img/structure/B13825107.png)
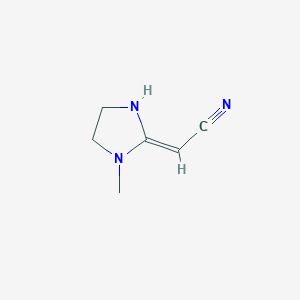
![2-[3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine](/img/structure/B13825125.png)
![[2-(2-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13825133.png)
![3-Ethyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B13825138.png)
